molecular formula C8H7Br2I B1658197 1,4-Bis(bromomethyl)-2-iodobenzene CAS No. 60017-02-9

1,4-Bis(bromomethyl)-2-iodobenzene

Cat. No.: B1658197
CAS No.: 60017-02-9
M. Wt: 389.85 g/mol
InChI Key: HQIAQKKFLSHREB-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromomethyl groups and one iodine atom attached to a benzene ring

Mechanism of Action

Target of Action

1,4-Bis(bromomethyl)-2-iodobenzene is a type of halogenated aromatic compound. The primary targets of this compound are likely to be other organic compounds in a chemical reaction, particularly those with nucleophilic sites that can react with the bromomethyl groups .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . The bromomethyl groups on the benzene ring make it highly reactive, allowing it to participate in reactions where the bromine atoms are replaced by other groups . This can lead to significant changes in the structure and properties of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecules involved. It’s worth noting that halogenated aromatic compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific applications.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reactions it participates in. For instance, in a synthetic reaction, it could help form new carbon-carbon bonds, leading to the creation of new organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can significantly influence the action, efficacy, and stability of this compound. For example, certain conditions might favor the reaction of the bromomethyl groups with particular nucleophiles, thereby directing the course of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of a benzene derivative. One common method involves the following steps:

    Bromination: The starting material, 1,4-dimethylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,4-bis(bromomethyl)benzene.

    Iodination: The brominated intermediate is then treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.

    Reduction: Reduction of the iodine atom can yield deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Deiodinated benzene derivatives.

Scientific Research Applications

1,4-Bis(bromomethyl)-2-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It is also employed in the preparation of ligands for coordination chemistry.

    Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and the development of bioconjugates.

    Medicine: Explored for its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers with specific properties, and in the development of new catalysts for chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Lacks the iodine atom, making it less versatile in certain reactions.

    1,4-Diiodobenzene: Contains two iodine atoms instead of bromomethyl groups, leading to different reactivity and applications.

    1,4-Dibromobenzene: Contains two bromine atoms directly attached to the benzene ring, differing in reactivity compared to bromomethyl groups.

Uniqueness

1,4-Bis(bromomethyl)-2-iodobenzene is unique due to the presence of both bromomethyl and iodine substituents, providing a combination of reactivity and selectivity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAQKKFLSHREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484012
Record name Benzene, 1,4-bis(bromomethyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60017-02-9
Record name Benzene, 1,4-bis(bromomethyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(bromomethyl)-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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